molecular formula C19H20N4O2 B14745762 Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-(piperidinomethyl)- CAS No. 3323-00-0

Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-(piperidinomethyl)-

Cat. No.: B14745762
CAS No.: 3323-00-0
M. Wt: 336.4 g/mol
InChI Key: FZZVGFOLHUCHOZ-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-(piperidinomethyl)- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-(piperidinomethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.

    Introduction of the p-Nitrophenyl Group: This step often involves nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Piperidinomethyl Group: This can be done through nucleophilic substitution reactions where a piperidine derivative is introduced to the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-(piperidinomethyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-(piperidinomethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups attached to various cores.

    Piperidinomethyl Derivatives: Compounds with piperidinomethyl groups attached to different cores.

Uniqueness

Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-(piperidinomethyl)- is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

3323-00-0

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-3-(piperidin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C19H20N4O2/c24-23(25)16-9-7-15(8-10-16)19-17(14-21-11-3-1-4-12-21)22-13-5-2-6-18(22)20-19/h2,5-10,13H,1,3-4,11-12,14H2

InChI Key

FZZVGFOLHUCHOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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